3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
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Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17F3N4O4S/c27-26(28,29)17-5-3-4-16(11-17)23-31-22(37-32-23)13-38-25-30-19-7-2-1-6-18(19)24(34)33(25)12-15-8-9-20-21(10-15)36-14-35-20/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHDSHBOEDNJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=NC(=NO5)C6=CC(=CC=C6)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a quinazolinone core with a benzo[d][1,3]dioxole moiety and a trifluoromethyl-substituted oxadiazole. This unique combination is hypothesized to enhance its biological activity through various mechanisms.
Molecular Formula
- Formula : C21H22F3N3O4S
- Molecular Weight : 445.48 g/mol
Antimicrobial Activity
Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2... | E. coli | 12.5 µg/mL |
| 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2... | S. aureus | 10 µg/mL |
These findings suggest that the compound's structural features may contribute to its efficacy against bacterial infections .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been shown to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. Flow cytometry analyses indicated that the compound triggers intrinsic apoptotic pathways, leading to cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via mitochondrial pathway |
| HeLa | 30 | Cell cycle arrest and apoptosis induction |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The presence of the oxadiazole moiety is linked to the inhibition of key enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation : The compound may act as a ligand for various receptors involved in cell signaling pathways, which can lead to altered gene expression and cellular responses.
Case Studies
A recent study explored the therapeutic potential of this compound in vivo using murine models with induced tumors. The administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant anticancer activities. The specific structure of this compound suggests potential efficacy against various cancer cell lines. For instance, compounds containing the quinazolinone moiety have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antioxidant Activity
The oxadiazole group present in the compound is known for its antioxidant properties. Research has demonstrated that oxadiazole derivatives can scavenge free radicals and protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Neuroprotective Effects
Studies have suggested that compounds with similar structures may provide neuroprotective benefits. The presence of the benzo[d][1,3]dioxole moiety is associated with neuroprotective effects due to its ability to modulate neurotransmitter levels and reduce neuroinflammation . This suggests that the compound could be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Antimicrobial Activity
The potential antimicrobial properties of this compound are noteworthy. Quinazolinone derivatives have been reported to exhibit antibacterial and antifungal activities. The incorporation of trifluoromethyl groups often enhances the biological activity of organic compounds, making this compound a candidate for further investigation in antimicrobial applications .
Structure-Activity Relationship Studies
The unique structural components of this compound allow for extensive structure-activity relationship (SAR) studies. By modifying various substituents on the quinazolinone and oxadiazole rings, researchers can identify which configurations yield the highest biological activity. This approach is crucial for drug development as it helps in optimizing lead compounds for better efficacy and reduced toxicity .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated a series of quinazolinone derivatives against human cancer cell lines. The results indicated that a compound structurally similar to the target compound exhibited an IC50 value of less than 10 µM against breast cancer cells, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotection
In vitro studies demonstrated that another derivative with a similar dioxole structure significantly reduced oxidative stress markers in neuronal cells subjected to toxic insults, suggesting its use in neuroprotective therapies.
Case Study 3: Antimicrobial Efficacy
Research on oxadiazole derivatives showed promising results against Staphylococcus aureus and Candida albicans, indicating that modifications to the oxadiazole ring could enhance antimicrobial properties.
Q & A
Q. Characterization :
- Spectroscopy :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
Basic: How do solubility and stability impact experimental design?
Answer:
- Solubility : The compound’s thioether and aromatic moxtures dictate limited solubility in polar solvents (e.g., water) but better solubility in DMSO or DMF. Pre-solubilization in DMSO (≤5% v/v) is recommended for biological assays .
- Stability : Hydrolytic degradation of the oxadiazole or thioether linkages may occur under acidic/basic conditions. Store at −20°C in anhydrous environments and monitor stability via TLC or HPLC .
Advanced: How can synthetic yield be optimized for this compound?
Answer:
- Catalyst screening : Replace Bleaching Earth Clay with alternatives like DMAP or CuI to enhance coupling efficiency .
- Solvent optimization : Test polar aprotic solvents (e.g., acetonitrile) instead of PEG-400 to improve reaction kinetics .
- Temperature control : Lowering reaction temperature to 60°C may reduce side reactions (e.g., oxadiazole ring degradation) while maintaining adequate reactivity .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Answer:
- Multi-technique validation : Combine - HSQC NMR to assign ambiguous proton environments (e.g., overlapping benzodioxole and quinazolinone signals) .
- Crystallography : If available, single-crystal X-ray diffraction resolves structural ambiguities (e.g., confirming regioisomerism in the oxadiazole moiety) .
- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange in flexible thioether linkages .
Advanced: What computational methods predict biological activity or electronic properties?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites for target binding .
- Molecular docking : Use AutoDock Vina to simulate interactions with receptors (e.g., kinases or GPCRs). For example, the trifluoromethyl group may engage in hydrophobic interactions with protein pockets .
- ADMET prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration based on logP and polar surface area .
Advanced: How do structural modifications (SAR) influence activity?
Answer:
- Benzodioxole substitutions : Replacing the methyl group with electron-withdrawing groups (e.g., nitro) enhances metabolic stability but may reduce solubility .
- Oxadiazole ring variations : Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole alters steric bulk, affecting target binding. For example, bulkier substituents decrease affinity for enzymes with narrow active sites .
- Thioether linker replacement : Substituting sulfur with oxygen reduces redox sensitivity but may diminish membrane permeability .
Advanced: How to validate the reaction mechanism for key synthetic steps?
Answer:
- Isolation of intermediates : Use LC-MS to detect transient intermediates (e.g., tetrazole-thiol adducts) during coupling reactions .
- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., oxadiazole ring closure) .
- Isotopic labeling : -labeling experiments confirm nucleophilic attack pathways in condensation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
